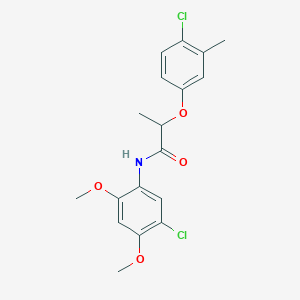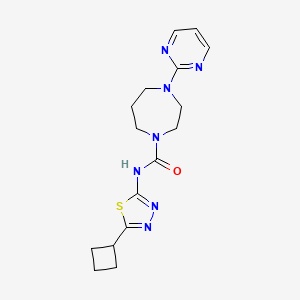![molecular formula C16H9ClF3NO2 B4408239 N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
説明
N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as NTBC, is a synthetic chemical compound that has been widely used in scientific research. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine catabolic pathway.
作用機序
N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide works by inhibiting the activity of HPPD, which is involved in the conversion of 4-hydroxyphenylpyruvate to homogentisic acid in the tyrosine catabolic pathway. By inhibiting HPPD, this compound reduces the production of toxic metabolites that accumulate in patients with HT1, thereby improving their clinical outcomes.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of toxic metabolites such as succinylacetone and tyrosine in the blood and urine of patients with HT1. In animal studies, this compound has been shown to prevent liver damage and improve survival rates in mice with HT1. However, this compound can also cause side effects such as photosensitivity and skin rashes in some patients.
実験室実験の利点と制限
N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of HPPD, which makes it a useful tool for studying the tyrosine catabolic pathway. This compound is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, this compound can be expensive and may not be readily available in some laboratories.
将来の方向性
There are several future directions for research on N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new HPPD inhibitors that are more potent and selective than this compound. Another area of interest is the use of this compound in combination with other drugs to treat HT1 and other metabolic disorders. Finally, this compound may have potential applications in the treatment of other diseases such as cancer, where the tyrosine catabolic pathway is dysregulated.
科学的研究の応用
N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been extensively used in scientific research as a tool to study the tyrosine catabolic pathway. In particular, this compound has been used to investigate the role of HPPD in the development of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the liver and can lead to liver failure if left untreated. This compound has also been used to study the effects of HPPD inhibition on the metabolism of tyrosine and its metabolites in various tissues.
特性
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-11-8-10(16(18,19)20)5-6-12(11)21-15(22)14-7-9-3-1-2-4-13(9)23-14/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJPDNLKOCDZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B4408171.png)
![1-methyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4408173.png)
![2-[(4-chlorobenzyl)thio]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4408176.png)

![4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4408190.png)

![methyl 2-{[3-(allyloxy)benzoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4408209.png)
![N-(5-chloro-2-pyridinyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408217.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)

![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)